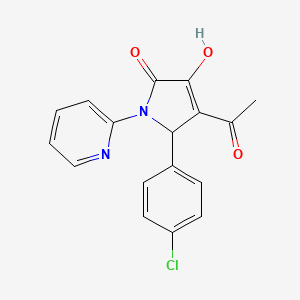![molecular formula C15H16N2O4S B4935343 2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4935343.png)
2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide, also known as MMB, is a compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mechanism of Action
The mechanism of action of 2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth. Specifically, 2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer properties, 2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide has also been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in the development of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide in lab experiments is its potential as a tool for studying the mechanisms of cancer cell growth and development. However, there are also limitations to using 2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on 2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide. One area of research could focus on developing new cancer treatments based on the anti-cancer properties of 2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide. Another area of research could focus on further understanding the mechanism of action of 2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide and its potential applications in other areas of scientific research, such as cardiovascular disease and inflammation. Additionally, research could focus on developing new synthesis methods for 2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide that are more efficient and cost-effective.
Synthesis Methods
The synthesis of 2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide involves several steps, including the reaction of 2-methoxy-5-nitrobenzoic acid with thionyl chloride to form 2-methoxy-5-chlorobenzoic acid. This compound is then reacted with 3-methylphenylamine and sodium hydride to form the intermediate product, which is then reacted with sulfonyl chloride to form the final product, 2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide.
Scientific Research Applications
2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide has been studied extensively for its potential applications in scientific research. One area of research where 2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide has shown promise is in the field of cancer research. Studies have shown that 2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer treatments.
properties
IUPAC Name |
2-methoxy-5-[(3-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10-4-3-5-11(8-10)17-22(19,20)12-6-7-14(21-2)13(9-12)15(16)18/h3-9,17H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHFPSKZBCUPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-[(3-methylphenyl)sulfamoyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B4935261.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea](/img/structure/B4935264.png)
![2-[(2-fluorobenzoyl)amino]-N-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4935266.png)
![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4935273.png)


![3-{[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4935299.png)

![5-(3-chlorophenyl)-N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4935310.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B4935338.png)
![2-[4-(cyclopropylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B4935350.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4935358.png)
![N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline](/img/structure/B4935366.png)